5-Fluoro-6-nitrobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the class of fluorinated oxazoles. It is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 6th position on the benzoxazole ring.
Mechanism of Action
Target of Action
It is known that oxadiazoles, a class of compounds to which 5-fluoro-6-nitrobenzo[d]oxazole belongs, have been the center of attention for their high therapeutic values . They have been used in drug designing, targeting various diseases including cancer .
Mode of Action
It is known that the presence of fluorine atom or fluoroalkyl groups in oxazoles and benzoxazoles can influence their interactions with biological targets .
Biochemical Pathways
Oxadiazoles are known to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Result of Action
Oxadiazoles have been found to exhibit a wide range of physiological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-nitrobenzo[d]oxazole typically involves the incorporation of fluorine and nitro groups into the benzoxazole core. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another approach involves the selective C(5) lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5th position can be substituted by various nucleophiles, facilitated by the electron-withdrawing nitro group.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF), 18-crown-6, elevated temperatures (110-120°C).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cyclization: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (90-130°C).
Major Products Formed
Nucleophilic Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Reduction: 5-Fluoro-6-aminobenzo[d]oxazole.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-Fluoro-6-nitrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, including anticancer and antimicrobial drugs
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzoxazole: Lacks the fluorine atom, resulting in different electronic properties.
5-Fluoro-4-(trifluoromethyl)oxazole: Contains a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
5-Fluoro-6-nitrobenzo[d]oxazole is unique due to the combined presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-fluoro-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFCYSLWDDQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)[N+](=O)[O-])OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.